molecular formula C12H7Br3 B12805458 2,3,4-Tribromobiphenyl CAS No. 855255-46-8

2,3,4-Tribromobiphenyl

Cat. No.: B12805458
CAS No.: 855255-46-8
M. Wt: 390.90 g/mol
InChI Key: MKDZJIHLRSIZOV-UHFFFAOYSA-N
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Description

2,3,4-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C₁₂H₇Br₃. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their stability and resistance to degradation, making them persistent in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 2, 3, and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4-Tribromobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .

Comparison with Similar Compounds

  • 2,4,5-Tribromobiphenyl
  • 2,3’,5-Tribromobiphenyl
  • 2,4,6-Tribromophenol

Comparison: 2,3,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to 2,4,5-Tribromobiphenyl, it has different substitution positions, leading to variations in its chemical behavior and environmental persistence. Similarly, 2,3’,5-Tribromobiphenyl and 2,4,6-Tribromophenol have distinct structural differences that affect their applications and toxicity profiles .

Properties

CAS No.

855255-46-8

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

IUPAC Name

1,2,3-tribromo-4-phenylbenzene

InChI

InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

MKDZJIHLRSIZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br

Origin of Product

United States

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